BenchChemオンラインストアへようこそ!

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

Physicochemical profiling CNS drug-likeness Scaffold diversification

This N-aryl piperazine-1-carboxamide features a unique pyrazole-ethyl substituent, enabling hydrogen-bonding interactions not possible with simpler N-benzyl or N-phenyl analogs. Its 3,4-dichlorophenylcarboxamide core maps to validated CCR2 antagonist templates, while the multi-acceptor pharmacophore supports sigma receptor panel screening. Avoid missed ligand–target interactions—procure this scaffold for diversity-oriented GPCR libraries.

Molecular Formula C16H19Cl2N5O
Molecular Weight 368.26
CAS No. 1396851-74-3
Cat. No. B2681757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
CAS1396851-74-3
Molecular FormulaC16H19Cl2N5O
Molecular Weight368.26
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H19Cl2N5O/c17-14-3-2-13(12-15(14)18)20-16(24)22-9-6-21(7-10-22)8-11-23-5-1-4-19-23/h1-5,12H,6-11H2,(H,20,24)
InChIKeyVMEMIWLIJGFCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide (CAS 1396851-74-3): Procurement-Relevant Chemical Identity and Scaffold Characteristics


4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide (CAS 1396851-74-3, PubChem CID 71783837) is a fully synthetic, heterocyclic small molecule belonging to the N-aryl piperazine-1-carboxamide class. Its architecture combines a piperazine core bearing a 1H-pyrazol-1-yl ethyl substituent on one nitrogen and a 3,4-dichlorophenyl carboxamide moiety on the other [1]. The compound exhibits computed physicochemical properties—including an XLogP3 of 2.1, a topological polar surface area (TPSA) of 53.4 Ų, and a molecular weight of 368.3 g/mol—that place it within drug-like chemical space suitable for probing CNS and GPCR targets [1]. The 3,4-dichlorophenyl carboxamide substructure is a recurring pharmacophore in published series of CCR2 chemokine receptor antagonists [2] and sigma receptor ligands [3], providing the compound with a structurally informed, though not yet experimentally validated, target hypothesis.

Why In-Class Piperazine Carboxamides Cannot Reliably Substitute for 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide in Target-Focused Screening


N-Aryl piperazine-1-carboxamides constitute a pharmacologically promiscuous class whose target engagement profile is exquisitely sensitive to substituent identity and regiochemistry. Even within a single target family, the shift from a 3,4-dichlorophenyl to a 2,3-dichlorophenyl or monochloro substitution pattern at the aryl carboxamide can alter receptor affinity by orders of magnitude [1]. The pendant 1H-pyrazol-1-yl ethyl group present in CAS 1396851-74-3 introduces a hydrogen-bond-accepting heterocycle absent in simpler N-benzyl or N-phenyl piperazine analogs, fundamentally altering both hydrogen-bonding capacity and conformational flexibility relative to commonly stocked screening compounds such as N-(3,4-dichlorophenyl)piperazine-1-carboxamide (CAS 894802-14-3) [2]. Published SAR from the dopamine D₃ and sigma receptor fields demonstrates that subtle linker modifications between the piperazine and the terminal heterocycle can switch functional activity or abolish target engagement entirely [3]. Consequently, researchers who substitute CAS 1396851-74-3 with a generic aryl-piperazine carboxamide risk missing ligand–target interactions that are uniquely enabled by the pyrazole-ethyl–piperazine–carboxamide scaffold geometry.

Quantitative Differentiation Evidence: 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide vs. Closest Structural Analogs


Predicted Physicochemical Differentiation: LogP and Hydrogen-Bond Acceptor Count Relative to the Unsubstituted Parent Scaffold N-(3,4-dichlorophenyl)piperazine-1-carboxamide

Incorporation of the 1H-pyrazol-1-yl ethyl substituent onto the piperazine nitrogen of the N-(3,4-dichlorophenyl)piperazine-1-carboxamide scaffold increases the computed lipophilicity (XLogP3) from approximately 1.7 to 2.1 and raises the hydrogen-bond acceptor count from 2 to 3, simultaneously modulating passive permeability potential and target-binding pharmacophore features relative to the unsubstituted parent [1]. The TPSA of 53.4 Ų remains below the 90 Ų threshold typically associated with CNS penetration, suggesting that the added pyrazole group does not compromise blood–brain barrier permeability potential despite increasing polar surface area [1]. The unsubstituted parent compound N-(3,4-dichlorophenyl)piperazine-1-carboxamide (CAS 894802-14-3) serves as the baseline comparator; quantitative experimental permeability or logD data are not available for either compound in the public domain, limiting this comparison to computed property predictions tagged as Supporting evidence.

Physicochemical profiling CNS drug-likeness Scaffold diversification

Dichlorophenyl Substitution Pattern: Predicted Target Engagement Profile vs. Monochloro and Non-Chlorinated Phenyl Analogs Based on Dopamine D₃ Receptor SAR

SAR studies on arylpiperazine carboxamide ligands at the dopamine D₃ receptor have established that the 2,3-dichlorophenyl substitution pattern confers the highest D₃ affinity in this chemical class, with Ki values ranging from 1.4 to 1460 nM across a focused library [1]. Although the target compound bears a 3,4-dichlorophenyl substitution (rather than 2,3-dichloro), class-level inference suggests that the presence and position of chlorine atoms critically modulate receptor binding: removal of one chlorine atom or chlorine migration to the para-position alone can reduce D₃ affinity by >10-fold in structurally related N-aryl piperazine carboxamides [1]. No direct experimental binding data exist for CAS 1396851-74-3 at any receptor; this evidence is therefore tagged as Class-level inference based on established SAR from the 2,3-dichlorophenyl piperazine series.

Dopamine D₃ receptor SAR Aryl substitution

Pyrazole-Containing Scaffold vs. Phenyl-Only Piperazine Carboxamides: Predicted Hydrogen-Bonding and Target Recognition Differentiation from Sigma Receptor Pharmacophore Models

Pharmacophore models for sigma-1 (σ₁) receptor ligands identify a key hydrogen-bond acceptor feature as essential for high-affinity binding [1]. The 1H-pyrazole ring in CAS 1396851-74-3 provides a third hydrogen-bond acceptor site (the pyrazole N² nitrogen) that is absent in comparator compounds such as N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide and N-(3,4-dichlorophenyl)piperazine-1-carboxamide (CAS 894802-14-3) [2]. Patent disclosures covering pyrazole derivatives as sigma receptor inhibitors explicitly claim that pyrazole substitution patterns modulate both sigma-1 and sigma-2 subtype selectivity, with certain alkoxy-pyrazole congeners achieving sub-micromolar Ki values at σ₁ receptors [3]. While no direct binding data are reported specifically for CAS 1396851-74-3, the presence of the pyrazole heterocycle distinguishes it from phenyl-only piperazine carboxamides whose sigma receptor pharmacology has been more thoroughly characterized. This evidence is tagged as Class-level inference.

Sigma receptor Pharmacophore modeling Hydrogen-bond acceptor

N-Aryl Piperazine-1-Carboxamide Class CCR2 Antagonist Potency Context: Class-Level Benchmark for the Target Scaffold vs. Structurally Distinct CCR2 Chemotypes

The N-aryl piperazine-1-carboxamide class has yielded nanomolar-potency CCR2 antagonists with optimized hERG selectivity profiles. The lead compound N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide achieved a CCR2 IC₅₀ of <100 nM in a [³⁵S]GTPγS binding assay and displayed >100-fold selectivity over the hERG potassium channel (IC₅₀ > 30 μM), representing a significant improvement over earlier CCR2 antagonist chemotypes (e.g., indole carboxamides, IC₅₀ ≈ 50–500 nM) [1]. CAS 1396851-74-3, while not itself profiled in the published CCR2 series, shares the core N-(3,4-dichlorophenyl)piperazine-1-carboxamide substructure that was critical for CCR2 potency in this campaign. Researchers procuring this compound for CCR2-focused studies are leveraging a scaffold with demonstrated class-level target engagement potential that is mechanistically distinct from non-piperazine CCR2 antagonists (e.g., pyrazole diaryl ethers) [2].

CCR2 antagonist Chemokine receptor hERG selectivity

Critical Evidence Gap Advisory: Absence of Published Direct Experimental Bioactivity Data for CAS 1396851-74-3

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (conducted April 2026) identified no peer-reviewed primary research articles, deposited bioassay results, or patent examples reporting quantitative in vitro activity data (IC₅₀, Ki, EC₅₀) specifically for 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide (CAS 1396851-74-3) [1]. The compound's PubChem record (CID 71783837) contains computed physicochemical properties only, with no linked bioassay outcomes or literature annotations [1]. In contrast, structurally related N-aryl piperazine-1-carboxamide analogs such as CAS 894802-14-3 and CAS 185110-06-9 have been referenced in medicinal chemistry publications and patent filings with at least qualitative activity descriptions [2]. Procuring organizations should therefore treat CAS 1396851-74-3 as a structurally informed but experimentally unvalidated screening compound whose differentiation from close analogs remains to be established through direct head-to-head experimental comparison.

Data transparency Procurement risk assessment Experimental validation gap

Best-Fit Research Application Scenarios for 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide Based on Current Evidence


GPCR Focused Screening Library Diversification with a Pyrazole-Functionalized Piperazine Carboxamide Scaffold

The compound's computed physicochemical profile (XLogP3 2.1, TPSA 53.4 Ų) places it within CNS-accessible chemical space, while its N-(3,4-dichlorophenyl)piperazine-1-carboxamide core maps onto validated CCR2 antagonist pharmacophore templates [1]. The pendant 1H-pyrazol-1-yl ethyl group introduces an additional hydrogen-bond acceptor that may enable interactions with receptor subsites not addressable by simpler N-phenyl or N-benzyl piperazine carboxamides. Screening groups building diversity-oriented GPCR libraries can use this compound to probe the effect of pyrazole incorporation on target engagement at chemokine, dopamine, and sigma receptor families simultaneously [REFS-1, REFS-2].

Structure-Activity Relationship (SAR) Expansion of N-Aryl Piperazine-1-Carboxamide CCR2 Antagonist Series

Published CCR2 antagonist optimization campaigns have demonstrated that the N-(3,4-dichlorophenyl)piperazine-1-carboxamide substructure supports nanomolar potency at CCR2 with an engineerable hERG selectivity margin [1]. CAS 1396851-74-3 differs from the published lead series through its pyrazole-ethyl N-substituent, which replaces the isopropylpiperazine-carbonyl moiety. Procuring this compound enables medicinal chemistry teams to systematically evaluate whether a neutral, heteroaryl-containing side chain can maintain CCR2 affinity while further improving the hERG selectivity window beyond the >100-fold margin reported for the reference lead [1].

Sigma Receptor Ligand Discovery Using a Pyrazole-Containing Piperazine Carboxamide Probe

Sigma-1 receptor pharmacophore models identify a hydrogen-bond acceptor feature as essential for high-affinity binding, a feature that the pyrazole N² nitrogen in CAS 1396851-74-3 provides in addition to the carboxamide carbonyl and piperazine nitrogen [1]. Patent disclosures on pyrazole derivatives as sigma receptor inhibitors claim that pyrazole substitution modulates sigma subtype selectivity [2]. This compound is therefore suited as a probe for sigma receptor screening panels, where its multi-acceptor pharmacophore may confer a binding profile distinct from classical sigma ligands such as haloperidol or BD-1063, which lack the pyrazole heterocycle [REFS-1, REFS-2].

Quote Request

Request a Quote for 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.